molecular formula C10H16N2O3S B8043785 5-Amino-2-[(propan-2-ylamino)methyl]benzenesulfonic acid

5-Amino-2-[(propan-2-ylamino)methyl]benzenesulfonic acid

Cat. No.: B8043785
M. Wt: 244.31 g/mol
InChI Key: KWLIDAPHQTVFQE-UHFFFAOYSA-N
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Description

5-Amino-2-[(propan-2-ylamino)methyl]benzenesulfonic acid is an organic compound characterized by the presence of an amino group, a sulfonic acid group, and a propan-2-ylamino substituent on a benzene ring

Properties

IUPAC Name

5-amino-2-[(propan-2-ylamino)methyl]benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7(2)12-6-8-3-4-9(11)5-10(8)16(13,14)15/h3-5,7,12H,6,11H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLIDAPHQTVFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[(propan-2-ylamino)methyl]benzenesulfonic acid typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The benzene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.

    Alkylation: The final step involves the alkylation of the amino group with isopropylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid group, to form sulfinic or sulfenic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinic or sulfenic acids.

    Substitution: Introduction of halogenated or nitrated derivatives on the benzene ring.

Scientific Research Applications

5-Amino-2-[(propan-2-ylamino)methyl]benzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as a component in various formulations.

Mechanism of Action

The mechanism by which 5-Amino-2-[(propan-2-ylamino)methyl]benzenesulfonic acid exerts its effects involves its interaction with specific molecular targets. The amino and sulfonic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The propan-2-ylamino group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-[(propan-2-ylamino)methyl]benzenesulfonic acid
  • 3-Amino-2-[(propan-2-ylamino)methyl]benzenesulfonic acid
  • 5-Amino-2-[(methylamino)methyl]benzenesulfonic acid

Uniqueness

5-Amino-2-[(propan-2-ylamino)methyl]benzenesulfonic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the propan-2-ylamino group distinguishes it from other similar compounds, potentially offering different pharmacological or chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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